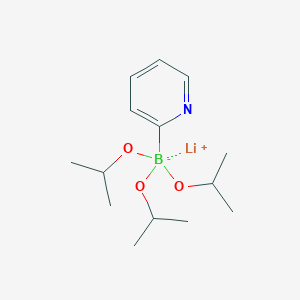

Lithium triisopropyl 2-pyridylborate

Description

Structure

2D Structure

Properties

IUPAC Name |

lithium;tri(propan-2-yloxy)-pyridin-2-ylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BNO3.Li/c1-11(2)17-15(18-12(3)4,19-13(5)6)14-9-7-8-10-16-14;/h7-13H,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTLFOWAEPOZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=CC=N1)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648012 | |

| Record name | Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213764-22-8 | |

| Record name | Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213764-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Lithium Triisopropyl 2 Pyridylborate

Methodologies for Lithium Triisopropyl 2-Pyridylborate Synthesis

The preparation of this compound is primarily achieved through the reaction of a 2-pyridyllithium species with triisopropyl borate (B1201080). This can be accomplished via one-pot procedures that are amenable to scaling.

A prevalent and efficient method for synthesizing this compound is a one-pot procedure involving the lithiation of a suitable pyridine (B92270) precursor followed by in-situ quenching with triisopropyl borate. nih.gov This approach is advantageous as it avoids the isolation of the often unstable 2-pyridyllithium intermediate.

The process typically begins with the deprotonation of a pyridine derivative or a lithium-halogen exchange from a halopyridine. For instance, 2-bromopyridine (B144113) can be treated with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) to generate 2-pyridyllithium. nih.govorgsyn.org Following the formation of the organolithium reagent, triisopropyl borate is added to the reaction mixture. The nucleophilic 2-pyridyllithium attacks the electrophilic boron atom of the borate ester, leading to the formation of the desired this compound. nih.gov

The reaction is typically allowed to warm to room temperature before workup. nih.gov This one-pot method is highly convenient and is frequently employed for the synthesis of various heteroaryl triisopropyl borates. nih.gov

Table 1: General Reaction Conditions for One-Pot Synthesis

| Parameter | Condition |

| Starting Material | 2-Bromopyridine |

| Lithiation Reagent | n-Butyllithium (in hexanes) |

| Borylation Reagent | Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) / Toluene |

| Temperature | -78 °C to room temperature |

| Reaction Time | Typically several hours |

The one-pot synthesis of this compound is well-suited for large-scale preparations. researchgate.net For practical applications, especially in subsequent reactions like Suzuki-Miyaura cross-coupling, the crude product is often used directly without extensive purification. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives follows a similar one-pot lithiation-borylation strategy, starting from appropriately substituted pyridine precursors. nih.gov The position of the substituent on the pyridine ring dictates the choice of the lithiation method.

For instance, pyridines bearing substituents at positions other than C2 can be regioselectively lithiated and then reacted with triisopropyl borate. Halogenated pyridines are common starting materials, where a lithium-halogen exchange reaction is employed to generate the desired substituted 2-pyridyllithium intermediate. nih.gov For example, a 2-bromopyridine with a substituent at another position can be selectively lithiated at the 2-position followed by borylation. nih.gov

The reaction conditions, including the choice of solvent and temperature, are generally similar to those used for the synthesis of the parent this compound. The ability to synthesize a range of substituted derivatives significantly broadens the scope of this class of reagents for creating diverse molecular architectures. nih.gov

Table 2: Examples of Substituted Lithium Triisopropyl 2-Pyridylboronates

| Precursor | Resulting Boronate |

| Substituted 2-bromopyridine | Lithium (substituted-2-pyridyl)triisopropylborate |

| Substituted 2-iodopyridine | Lithium (substituted-2-pyridyl)triisopropylborate |

Conversion to Related Pyridylborate Salts (e.g., Trihydroxy/Triolborates)

This compound serves as a versatile intermediate that can be converted into other valuable pyridylborate salts, such as lithium 2-pyridyltrihydroxyborate and lithium 2-pyridyltriolborates. These conversions are typically straightforward and expand the utility of the initial borate product.

The hydrolysis of the triisopropyl borate to the corresponding trihydroxyborate can be achieved by treatment with water. nih.gov This process is believed to occur in situ during aqueous workups or under the conditions of certain cross-coupling reactions. nih.gov The resulting lithium trihydroxy-2-pyridylborate salts are shelf-stable and can be isolated. researchgate.net

Furthermore, this compound can be converted to lithium 2-pyridyltriolborates. A detailed procedure for the synthesis of lithium 2-pyridyltriolborate involves the in-situ formation of the triisopropyl borate followed by reaction with a triol, such as 1,1,1-tris(hydroxymethyl)ethane. orgsyn.orgresearchgate.net In this one-pot sequence, 2-bromopyridine is first lithiated and reacted with triisopropyl borate. Subsequently, 1,1,1-tris(hydroxymethyl)ethane is added to the reaction mixture, which is then heated to reflux. orgsyn.org This results in the formation of the more stable cyclic triolborate, which can be isolated as a white solid. orgsyn.org These triolborate salts exhibit good stability in air and water. researchgate.net

Table 3: Conversion Reactions of this compound

| Product | Conversion Method |

| Lithium 2-pyridyltrihydroxyborate | Hydrolysis with water |

| Lithium 2-pyridyltriolborate | Reaction with a triol (e.g., 1,1,1-tris(hydroxymethyl)ethane) |

Application in Cross Coupling Reactions: Addressing the 2 Pyridyl Problem

Challenges of 2-Pyridyl Nucleophiles in Traditional Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govnih.gov However, the use of 2-pyridyl nucleophiles in these reactions is notoriously problematic. researchgate.netnih.gov

A primary obstacle in the Suzuki-Miyaura coupling of 2-pyridyl compounds is the instability of 2-pyridyl boronic acids. researchgate.netnih.govresearchgate.net These compounds are prone to decomposition, which significantly limits their effectiveness as coupling partners. acs.orgnih.gov The nitrogen atom in the pyridine (B92270) ring is believed to play a role in this instability, making the 2-pyridyl–boron bond particularly labile. nih.gov This inherent instability often leads to low yields and limits the scope of accessible 2-arylpyridine structures. acs.org

A major decomposition pathway for 2-pyridyl boronic acids is protodeboronation, the cleavage of the carbon-boron bond by a proton source. ed.ac.ukresearchgate.net This process is especially rapid for 2-pyridyl boronic acids compared to their 3- and 4-pyridyl counterparts. ed.ac.uknih.govresearchgate.net Studies have shown that 2-pyridyl boronic acids can undergo rapid protodeboronation, with a half-life of approximately 25-50 seconds at pH 7 and 70°C, proceeding through the fragmentation of a zwitterionic intermediate. ed.ac.uknih.govresearchgate.net This facile decomposition pathway competes with the desired cross-coupling reaction, leading to reduced product yields and the formation of undesired byproducts. researchgate.net The proposed mechanism for this rapid decomposition underscores the challenges in utilizing these reagents under typical Suzuki-Miyaura conditions. researchgate.net

Lithium Triisopropyl 2-Pyridylborate as a Robust Nucleophilic Precursor

To circumvent the instability of 2-pyridyl boronic acids, researchers have developed more stable and robust nucleophilic precursors. Among these, this compound has emerged as a valuable reagent. nih.gov These borate (B1201080) salts are significantly more stable towards protodeboronation than their corresponding boronic acids. nih.gov They can be conveniently prepared and stored at room temperature on the benchtop, offering a practical advantage for synthetic chemists. nih.gov The use of lithium triisopropyl borates as nucleophiles has been shown to be effective in Suzuki-Miyaura cross-coupling reactions, particularly for heterocycles that typically form unstable boronic acids. nih.gov

Suzuki-Miyaura Cross-Coupling with this compound

The development of stable borate precursors like this compound has enabled more efficient Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines.

This compound has been successfully employed in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl electrophiles. nih.gov General conditions often involve the use of a palladium catalyst and a suitable base. nih.govnih.gov The reaction demonstrates broad scope, allowing for the coupling of various substituted aryl halides and heteroaryl halides to the 2-pyridyl core. nih.govnih.govrsc.org For instance, the coupling of this compound with different aryl bromides can proceed in good to excellent yields. nih.gov The use of these stable borate salts has expanded the utility of the Suzuki-Miyaura reaction for creating complex biaryl structures containing the 2-pyridyl motif. nih.gov

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromobenzonitrile | 4-(2-Pyridyl)benzonitrile | 95 |

| 2 | Methyl 4-bromobenzoate | Methyl 4-(2-pyridyl)benzoate | 92 |

| 3 | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 88 |

| 4 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)pyridine | 91 |

| 5 | 3-Bromopyridine | 2,3'-Bipyridine | 85 |

The success of Suzuki-Miyaura cross-coupling reactions with this compound is highly dependent on the choice of the palladium catalyst and the supporting ligand. nih.govresearchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to significantly improve the efficiency and scope of these reactions. nih.govscirp.org Ligands such as SPhos and XPhos, when used in conjunction with a palladium precatalyst, can lead to high yields under mild reaction conditions and with short reaction times. nih.govnih.gov The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov The development of highly active catalyst systems has been instrumental in overcoming the challenges associated with the "2-pyridyl problem" and has made the cross-coupling of these challenging nucleophiles a more routine and reliable transformation. nih.govresearchgate.net

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 96 |

| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 120 | 75 |

| 4 | PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 80 | 88 |

Role of Additives (e.g., Copper Salts, Zinc Salts) in Enhancing Reactivity

The reactivity of 2-pyridylboron reagents in palladium-catalyzed cross-coupling can often be enhanced by the use of additives, particularly copper(I) salts. While research on additives for this compound specifically is part of a broader investigation into 2-pyridyl boronates, the principles are widely applicable.

Studies on related 2-pyridyl boronic esters and triolborates have shown that additives like copper(I) iodide (CuI) can significantly promote the reaction. nih.govcolab.wsresearchgate.net The proposed mechanism suggests that the copper salt facilitates the crucial transmetalation step. nih.gov One hypothesis is that the 2-pyridylboron compound first transmetalates with the copper(I) salt to form a more reactive 2-pyridylcopper intermediate. This organocopper species then undergoes a second, more efficient transmetalation with the palladium(II) catalyst in the catalytic cycle. nih.gov This pathway can circumvent the difficulties associated with the direct transmetalation of the stable boronate complex to palladium.

For example, the cross-coupling of tetrabutylammonium (B224687) 2-pyridyltriolborate salts with aryl chlorides was successfully carried out in the presence of a CuI/N-methylethanolamine additive system. colab.wsresearchgate.net Similarly, the coupling of 2-pyridyl MIDA boronates with challenging aryl chlorides was improved with the addition of copper(II) acetate. nih.gov Lewis acid additives like copper and zinc salts are known to influence the stability and fragmentation pathways of 2-pyridyl boronic acids, which can attenuate or accelerate decomposition depending on the specific substrate. researchgate.net

Functional Group Tolerance

A key advantage of using this compound and related masked reagents is the ability to perform cross-couplings under mild conditions, which allows for excellent functional group tolerance. nih.govrsc.org Research has shown that these borate salts are compatible with a wide range of functional groups on both the borate coupling partner and the aryl halide electrophile.

The coupling reactions can proceed efficiently in the presence of various functionalities that might be sensitive to harsher conditions. nih.gov For instance, aryl bromides, chlorides, and triflates are all competent electrophiles. nih.gov The mild reaction conditions, typically at temperatures around 40 °C, are particularly significant. nih.gov A notable example is the successful coupling of (L)-4-bromophenylalanine without any erosion of its enantiopurity, demonstrating the method's compatibility with sensitive chiral centers. nih.gov Furthermore, base-sensitive substrates can be effectively coupled by conducting the reaction in a THF/water mixture without a strong aqueous base. nih.gov

Table 1: Examples of Functional Group Tolerance in Coupling Reactions

| Electrophile | Coupled Functional Group | Key Feature |

|---|---|---|

| Aryl Bromide | Ester | Tolerated |

| Aryl Chloride | Ketone | Tolerated |

| Aryl Triflate | Nitro Group | Tolerated |

| (L)-4-bromophenylalanine | Amino Acid | No racemization observed nih.gov |

| Base-sensitive halides | Various | Coupling achieved without strong base nih.gov |

Comparison with Other Masked/Protected Boronate Derivatives

This compound is one of several strategies to stabilize the 2-pyridylboron moiety. Its properties and performance are best understood in comparison to other common protected boronate platforms.

Potassium Organotrifluoroborates

Potassium organotrifluoroborates (K-RF₃Bs) are highly popular boronic acid surrogates. Like lithium triisopropyl borate, they are tetracoordinate boron species, which imparts significant stability. sigmaaldrich.com

Stability and Handling : Organotrifluoroborates are generally free-flowing, crystalline solids that are remarkably stable to air and moisture, allowing for indefinite storage on the benchtop. sigmaaldrich.com Lithium triisopropyl borates are also significantly more stable than their corresponding boronic acids and can be stored for months under air in a closed vial with little to no degradation. nih.gov

Reactivity and Scope : Both reagent classes are effective in Suzuki-Miyaura couplings with a wide range of electrophiles. nih.govsigmaaldrich.com Organotrifluoroborates are known to be less prone to protodeboronation than boronic acids and their esters. sigmaaldrich.com The activation of K-RF₃Bs for transmetalation typically requires an aqueous base to slowly hydrolyze the trifluoroborate to the corresponding boronic acid in situ. Similarly, hydrolysis of the triisopropyl borate to the boronic acid is presumed to be necessary for efficient transmetalation, as no reaction is observed under strictly anhydrous conditions. nih.gov

Table 2: Comparison with Potassium Organotrifluoroborates

| Feature | This compound | Potassium Organotrifluoroborates (KF₃Bs) |

|---|---|---|

| Boron State | Tetracoordinate 'ate' complex nih.gov | Tetracoordinate 'ate' complex sigmaaldrich.com |

| Stability | High; much greater than boronic acid nih.govnih.gov | Very high; often indefinitely bench-stable crystalline solids sigmaaldrich.com |

| Handling | Can be isolated and stored for months nih.gov | Easy to handle, weigh, and store sigmaaldrich.com |

| Activation | Requires hydrolysis for transmetalation nih.gov | Requires hydrolysis (typically with base) to release boronic acid sigmaaldrich.com |

N-Methyliminodiacetic Acid (MIDA) Boronates

N-methyliminodiacetic acid (MIDA) boronates represent a breakthrough in handling unstable boronic acids, including the 2-pyridyl variant. nih.govsigmaaldrich.com

Stability and Purity : MIDA boronates are exceptionally stable, air- and chromatography-stable crystalline solids. sigmaaldrich.combldpharm.com This high stability allows for easy purification via silica (B1680970) gel chromatography, ensuring high purity, which is often a challenge for other boronate reagents. sigmaaldrich.com While this compound is robust, it is typically prepared and used crude, containing lithium salt byproducts. nih.gov

Slow Release Principle : The key advantage of MIDA boronates is their ability to participate in "slow-release" cross-coupling. nih.gov The MIDA ligand protects the boron center, rendering it unreactive under standard coupling conditions. Deprotection is achieved under mild aqueous basic conditions, slowly releasing the unstable boronic acid in situ at a rate that matches its consumption by the palladium catalyst, thus minimizing decomposition. sigmaaldrich.com Lithium triisopropyl borates also function via in situ hydrolysis, but the "slow release" kinetics have been most extensively developed and characterized for the MIDA platform. nih.gov

Relationship : Lithium triisopropyl borates can serve as direct precursors to MIDA boronates. nih.govnih.gov A prepared solution of this compound can be treated with MIDA to form the corresponding highly stable MIDA boronate. nih.gov

Table 3: Comparison with MIDA Boronates

| Feature | This compound | N-Methyliminodiacetic Acid (MIDA) Boronates |

|---|---|---|

| Stability | Good, can be stored for months nih.gov | Exceptional, indefinitely bench-stable, chromatography-stable sigmaaldrich.com |

| Purity | Often used crude nih.gov | Can be purified to high levels by chromatography nih.govsigmaaldrich.com |

| Reactivity | Direct coupling partner via in situ hydrolysis nih.gov | Stable protecting group enabling "slow release" of boronic acid nih.govsigmaaldrich.com |

| Utility | Effective coupling reagent; intermediate to other boronates nih.govnih.gov | Platform for iterative cross-coupling and handling of highly unstable boronic acids sigmaaldrich.com |

Triolborates and Related Adducts

Cyclic triolborates, formed by the reaction of a boronic acid or its precursor with a triol like 1,1,1-tris(hydroxymethyl)ethane, are another class of stable, tetracoordinate boronates. clockss.orgscispace.com

Synthesis and Stability : Lithium 2-pyridyltriolborate can be synthesized from 2-bromopyridine (B144113) via lithiation, reaction with a borate ester, and subsequent ester exchange with a triol. researchgate.netscispace.com Like other 'ate' complexes, these are air-stable solid compounds that are more convenient to handle than the parent boronic acids. researchgate.net

Reactivity : Triolborates have demonstrated high performance in palladium-catalyzed cross-coupling reactions. researchgate.net Although the use of many heteroarylboronic acids results in low yields due to hydrolytic cleavage, the corresponding triolborates afford biaryl products in high yields. researchgate.net Research has shown that changing the cation from lithium to tetrabutylammonium can increase the reactivity of 2-pyridyltriolborate salts, making them effective for coupling with challenging aryl chlorides. colab.wsresearchgate.net As with other 2-pyridyl boronates, the addition of copper salts is often beneficial for these couplings. colab.ws

Table 4: Comparison with Triolborates

| Feature | This compound | Lithium 2-Pyridyltriolborate |

|---|---|---|

| Ligand | Three isopropoxy groups nih.gov | Cyclic trialkoxy ligand from a triol scispace.com |

| Form | Can be isolated, often used from crude solution nih.gov | Air-stable white solid researchgate.net |

| Synthesis | One-pot from lithiation and reaction with triisopropyl borate nih.gov | Lithiation, borylation, and reaction with a triol researchgate.netscispace.com |

| Reactivity | Good coupling partner under mild conditions nih.gov | Good coupling partner; cation can be modified to enhance reactivity colab.wsresearchgate.net |

Mechanistic Investigations of Lithium Triisopropyl 2 Pyridylborate Reactivity and Stability

Proposed Mechanistic Pathways in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in organic synthesis for the formation of carbon-carbon bonds. The reaction's general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of lithium triisopropyl 2-pyridylborate as the organoboron partner introduces specific mechanistic nuances, particularly in the transmetalation step.

Transmetalation Mechanisms

Transmetalation is the pivotal step where the organic moiety is transferred from the boron atom to the palladium(II) center. libretexts.orgrsc.org The mechanism of this transfer when using this compound is a subject of detailed study. A key feature of this reagent is the 2-pyridyl group, which can facilitate the process.

Two primary pathways are generally considered for the transmetalation step in Suzuki-Miyaura couplings:

The Boronate Pathway: In this mechanism, a base (like hydroxide (B78521) or alkoxide) activates the organoboron compound by coordinating to the boron atom, forming a tetracoordinate "ate" complex. This boronate is more nucleophilic and readily undergoes transmetalation with the Pd(II) complex. youtube.comnih.gov

The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium-hydroxo or -alkoxo species. This complex then reacts with the neutral organoboron compound. rsc.orgresearchgate.net

Reductive Elimination

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.org This process is essentially the reverse of oxidative addition. youtube.com For reductive elimination to occur, the organic groups typically need to be in a cis orientation on the palladium complex. youtube.com The nature of the phosphine (B1218219) ligands also plays a role here; bulky, electron-rich ligands can facilitate reductive elimination by increasing orbital overlap on the metal center. libretexts.org In some cases, the base has been shown to not only facilitate transmetalation but also to promote the reductive elimination step. researchgate.net

Stability Considerations of this compound

A significant advantage of this compound is its enhanced stability compared to the corresponding boronic acid. nih.govmit.edu This stability is crucial for its storage and handling.

Several factors contribute to the stability of this compound:

Tetracoordinate Boron: The boron atom in the triisopropylborate is tetracoordinate, which makes it inherently more stable towards degradation pathways like protodeboronation that are common for tricoordinate boronic acids. nih.govmit.edu

Benchtop Stability: These borate (B1201080) species are stable enough to be stored on the benchtop at room temperature under air for extended periods without significant loss of activity. nih.gov For instance, some aryl triisopropyl borates have shown comparable yields in Suzuki-Miyaura reactions after being stored under air for up to four months. nih.gov This is a stark contrast to many heterocyclic boronic acids, which can be notoriously unstable. researchgate.netnih.gov

The following table summarizes the stability of this compound:

| Feature | Description | Source |

| Form | Lithium triisopropyl borate salt | nih.gov |

| Boron Coordination | Tetracoordinate | nih.gov |

| Storage Stability | Can be stored at room temperature under air for months with minimal degradation. | nih.gov |

| Advantage over Boronic Acids | Much more stable towards protodeboronation. | nih.govmit.edu |

Role of the Triisopropyl Borate Moiety in Suppressing Undesired Pathways

The triisopropyl borate moiety is not merely a stabilizing group; it also plays an active role in ensuring the efficiency and selectivity of the Suzuki-Miyaura coupling by suppressing undesirable side reactions.

The primary contributions of the triisopropyl groups are:

Prevention of Homocoupling: The steric bulk of the three isopropyl groups on the boron atom helps to prevent the homocoupling of the organoboron reagent, a common side reaction with less hindered boronic acids.

Selective Group Transfer: In mixed organoborates, the isopropyl groups have a low migratory aptitude. This means they are not readily transferred to the palladium catalyst during the transmetalation step. This ensures that the desired organic group (the 2-pyridyl group in this case) is selectively transferred, leading to the desired cross-coupled product.

This table highlights how the triisopropyl borate moiety minimizes side reactions:

| Undesired Pathway | Mechanism of Suppression by Triisopropyl Borate Moiety |

| Protodeboronation | The tetracoordinate nature of the borate offers protection against this degradation pathway. nih.govmit.edu |

| Homocoupling | The steric bulk of the isopropyl groups disfavors the side reactions that lead to the formation of symmetrical biaryl products. |

| Non-selective Group Transfer | The low migratory aptitude of the isopropyl groups ensures that only the intended organic group is transferred to the palladium catalyst. |

| Catalyst Inhibition | The borate structure can help mitigate catalyst poisoning, which can be an issue with nitrogen-containing heterocycles. nih.gov |

Coordination Chemistry and Catalytic Applications of Pyridylborate Ligands Broader Context

Tris(pyridyl)borates as Scorpionate-Type Ligands

Tris(pyridyl)borates, often abbreviated as [Tpyb]⁻, represent a prominent class of tripodal, tridentate ligands known as "scorpionates". rsc.orgrsc.org This name derives from their characteristic facial coordination to a metal center, resembling a scorpion poised to strike. They are analogous to the well-established tris(pyrazolyl)borate ([Tp]⁻) ligands but feature pyridine (B92270) rings instead of pyrazole (B372694) rings. rsc.org

This substitution introduces several key advantages:

Enhanced Electron Donation : As a better σ-donor than pyrazole, pyridine is expected to form stronger bonds with metal centers. rsc.org

Increased Stability : Tris(pyridyl)borate ligands exhibit greater robustness due to strong B-C bonds, in contrast to the more easily broken B-N bonds found in their pyrazolyl counterparts. rsc.org

Divergent Geometry : The geometry of the resulting metal complexes often differs from those with [Tp]⁻ ligands, opening avenues for new reactivity. rsc.org

These features make tris(pyridyl)borates an attractive ligand framework for creating functional metal complexes tailored for materials science and catalysis. rsc.orgresearchwithrutgers.com

Metal Complexation Strategies and Reactivity

The coordination of pyridylborate ligands to metal centers can be controlled to produce complexes with specific structures and reactivity, which is crucial for their application in catalysis.

Pyridylborate ligands can form two primary types of complexes: homoleptic and heteroleptic.

Homoleptic Complexes : These complexes, with a general formula of ML₂, consist of a central metal ion (M) coordinated by two identical tris(pyridyl)borate ligands (L). Much of the initial research focused on these highly stable, symmetric octahedral complexes. rsc.orgrsc.org However, the formation of these inert homoleptic complexes with divalent metals often limits their catalytic potential as they lack open coordination sites for substrate binding. researchgate.netfigshare.comnih.gov

Heteroleptic Complexes : To enable catalytic activity, strategies have been developed to synthesize heteroleptic complexes (MLX), where the metal ion is bound to only one tris(pyridyl)borate ligand (L) and one or more other ligands (X). rsc.orgnih.gov These complexes possess available coordination sites, making them suitable for catalysis. Access to heteroleptic complexes has been achieved by exploring metals outside of the divalent ions that favor homoleptic structures and by designing new, sterically demanding pyridylborate ligands. rsc.orgrsc.org

The properties of pyridylborate ligands can be precisely modified through steric and electronic tuning, allowing for fine control over the resulting metal complex's structure and function. figshare.com

Steric Tuning : Introducing bulky substituents at the 6-position of the pyridine rings (the position adjacent to the nitrogen donor) creates steric hindrance that can prevent the formation of catalytically inactive homoleptic (ML₂) complexes. figshare.comnih.govacs.org For example, ligands bearing isopropyl, tert-butyl, or mesityl groups have been successfully used to create the first 1:1 (heteroleptic) complexes between tris(2-pyridyl)borates and metals like Mg²⁺, Zn²⁺, and Ca²⁺. figshare.comnih.gov This steric control is a key feature that distinguishes them from the less hindered tris(pyrazolyl)borate systems. nih.gov

Electronic Tuning : The electronic properties of the metal center can be modulated by introducing electron-donating or electron-withdrawing groups onto the pyridine rings. nih.govnih.gov This tuning influences the ligand field strength and the redox properties of the complex. For instance, more strongly σ-donating ligands can stabilize metals in higher oxidation states, which is a critical factor in developing robust catalysts for demanding reactions like olefin polymerization. acs.orgillinois.edu

Application of Pyridylborate-Metal Complexes in Catalysis

The tunability and robustness of pyridylborate-metal complexes have made them effective catalysts in a range of important chemical transformations. rsc.org

Pyridylborate complexes have shown significant promise in polymerization catalysis.

Ring-Opening Polymerization (ROP) : Magnesium and zinc complexes incorporating sterically demanding tris(2-pyridyl)borate ligands have been shown to be active catalysts for the ring-opening polymerization of cyclic esters like L-lactide and ε-caprolactone, as well as trimethylene carbonate. rsc.orgacs.org A magnesium complex with an isopropyl-substituted ligand demonstrated controlled polymerization with moderate dispersities and was also effective in melt-phase polymerization of lactide. rsc.orgacs.org This complex also facilitated the creation of block copolymers, highlighting its controlled catalytic nature. acs.org

Ethylene (B1197577) Polymerization : Vanadium complexes stabilized by tris(pyridyl)borate ligands have been developed as highly effective and long-lived catalysts for ethylene polymerization, particularly at high temperatures. rsc.orgacs.org One such vanadium(V) complex showed exceptional longevity, remaining active for an hour at 105 °C. acs.org The resulting polymers had low polydispersity, indicating a single-site catalytic mechanism. The enhanced stability is attributed to the strongly σ-donating nature of the pyridylborate ligand, which protects the high-valent vanadium center from reductive deactivation. acs.org

Table 1: Ethylene Polymerization using Vanadium Tris(2-pyridyl)borate Complexes Data sourced from research on high-temperature homogeneous ethylene polymerization. acs.org

The catalytic utility of pyridylborate complexes extends beyond polymerization. Iron complexes featuring polydentate pyridine-based ligands have been investigated as catalysts for the oxidation of hydrocarbons using hydrogen peroxide as the oxidant. universiteitleiden.nlnih.gov These systems can convert alkanes into more valuable alcohols and ketones. universiteitleiden.nl Studies on various substrates, including cyclic and benzylic alkanes, showed that higher yields were achieved for hydrocarbons with lower C-H bond dissociation energies. universiteitleiden.nl The development of such catalysts is inspired by metalloenzymes and aims to create new, environmentally friendly processes for selective hydrocarbon functionalization. universiteitleiden.nlnih.gov

Table 2: List of Chemical Compounds

Post-Complexation Functionalization of Pyridylborate Ligands

The ability to modify a ligand after it has been coordinated to a metal center, known as post-complexation or postsynthetic functionalization, offers a powerful strategy for the fine-tuning of a complex's properties and for the introduction of new functionalities without the need to re-synthesize the entire ligand from scratch. rsc.orgnih.gov This approach is particularly valuable in the realm of pyridylborate chemistry, where the reactivity of the coordinated ligand can be harnessed to create novel molecular architectures and catalysts. The functionalization can be targeted at different parts of the pyridylborate ligand, including the boron center and the pyridyl rings.

One of the key areas of investigation in the post-complexation functionalization of pyridylborate ligands is the reaction at the bridgehead boron atom. rsc.orgnih.gov For instance, in tris(pyrid-2-yl)borate complexes of ruthenium, the boron center can undergo both electrophilic and nucleophilic displacement reactions. rsc.orgnih.gov This allows for the modification of the steric and electronic environment around the metal center. Another significant avenue for functionalization is the activation and subsequent modification of the C-H bonds of the pyridine rings within the coordinated ligand. nih.govresearchgate.net

A notable example of post-complexation functionalization involves the reaction of a ruthenium tris(pyrid-2-yl)borate complex with electrophiles and nucleophiles at the boron atom. rsc.org These reactions enable the substitution of groups at the boron bridgehead, thereby altering the ligand's properties. For example, a phenyl group at the boron can be replaced by other functionalities.

Furthermore, the C-H bonds of the pyridine rings in pyridylborate complexes can be activated. This has been observed in iridium complexes of boryl/bis(phosphine) pincer ligands, where the C-H bond at the 2-position of a pyridine substrate is activated. nih.govresearchgate.net This type of reaction opens up possibilities for introducing various substituents onto the pyridine rings of the coordinated pyridylborate ligand.

While specific, detailed examples of post-complexation functionalization of a simple metal complex of lithium triisopropyl 2-pyridylborate are not extensively documented in the reviewed literature, the principles derived from the study of related, more complex pyridylborate systems provide a strong foundation for understanding the potential reactivity of this ligand once coordinated. The stability of lithium triisopropyl borates, which are often used as precursors in Suzuki-Miyaura coupling reactions, suggests that the coordinated ligand would possess a degree of robustness amenable to certain post-complexation modifications. nih.govmit.edu

The research in this area demonstrates that the coordination of a pyridylborate ligand to a metal center can activate the ligand for further chemical transformations. These transformations can be used to introduce a wide range of functional groups, leading to new catalysts and materials with tailored properties.

Table of Research Findings on Post-Complexation Functionalization of Pyridylborate Ligands

| Metal Complex System | Type of Functionalization | Reagents/Conditions | Outcome | Reference(s) |

| Ruthenium tris(pyrid-2-yl)borate | Electrophilic/Nucleophilic displacement at Boron | HBr, Hydride source | Substitution of groups at the boron bridgehead | rsc.orgnih.gov |

| Iridium (PBP)IrCO complex | C-H activation of pyridine | Pyridine | Insertion of Ir into the 2-CH bond of pyridine | nih.govresearchgate.net |

| Rhodium(II)-based MOPs | Covalent and Coordination functionalization | N-donor ligands, Esters | Functionalization of Rh-Rh paddlewheels and organic linkers | nih.gov |

Advanced Methodologies and Future Directions in Lithium Triisopropyl 2 Pyridylborate Research

Stereoselective and Asymmetric Synthesis using Pyridylborates

The application of pyridylborates, including lithium triisopropyl 2-pyridylborate, in stereoselective and asymmetric synthesis is an evolving field with significant potential. While comprehensive studies focusing exclusively on this compound are limited, the broader class of boronic esters has been extensively reviewed for its role in asymmetric synthesis. acs.orgresearchgate.netnih.gov The core principle lies in the ability of chiral boronic esters to undergo transformations with high stereochemical fidelity. researchwithrutgers.com

A notable example of stereocontrol involving a related lithium triisopropyl borate (B1201080) was demonstrated in a Suzuki-Miyaura cross-coupling reaction. The coupling of (L)-4-bromophenylalanine with a heteroaryl triisopropyl borate proceeded without any racemization of the chiral amino acid, highlighting the mild conditions and the potential for stereoconservation. nih.gov This suggests that this compound could be a valuable reagent in syntheses where maintaining the stereochemical integrity of chiral substrates is crucial.

The general strategy for asymmetric synthesis using boronic esters often involves the use of chiral diols to create chiral boronic esters. These can then undergo homologation with high diastereoselectivity. acs.org While specific applications of this methodology with the 2-pyridyl moiety of this compound are not widely reported, the established principles of boronic ester chemistry provide a clear pathway for future research in this area. researchgate.netnih.gov The development of chiral variants of the triisopropyl borate moiety or the use of chiral additives could unlock the potential of this compound in asymmetric carbon-carbon bond formation.

Computational and Theoretical Investigations

Computational and theoretical studies are instrumental in understanding the reactivity and properties of organoboron compounds. While specific computational investigations exclusively targeting this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related lithium borate complexes and the mechanisms of reactions in which they participate.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Ligand Properties

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of complex organic reactions and for predicting the electronic and structural properties of molecules. mdpi.comrsc.org For instance, DFT studies on other lithium borate systems, such as lithium bis[1,2-benzenediolato(2-)-O,O′] borate, have provided valuable information on their electronic structures, energies, and molecular properties. iaea.org Such studies often correlate calculated properties like HOMO energies with experimentally observed phenomena like oxidation potentials.

Future DFT studies on this compound could provide a deeper understanding of its stability, the nature of the lithium-borate interaction, and its reactivity profile. Such studies could also aid in the rational design of new catalysts and reaction conditions optimized for this specific reagent.

Novel Synthetic Strategies for Pyridylborates and their Precursors

The synthesis of this compound and other heteroaryl borates is crucial for their application in organic synthesis. A convenient and general one-pot procedure for the synthesis of lithium triisopropyl borates has been reported. nih.gov This method involves the lithiation of the corresponding heteroaryl halide followed by the addition of triisopropyl borate. The resulting lithium triisopropyl borate salt is often used directly in subsequent reactions without further purification. nih.gov

The development of novel synthetic strategies for pyridylborates and their precursors is an active area of research, driven by the need for more efficient, scalable, and functional-group-tolerant methods. orgsyn.org Advances in this area include the development of new borylation reagents and catalytic systems for the direct C-H borylation of pyridines. While not specific to the triisopropyl variant, these methods offer new avenues for accessing a wider range of functionalized pyridylboron compounds.

A key challenge in the synthesis of heteroarylboronic acids and their esters is their propensity for protodeboronation. nih.gov The use of "ate" complexes like this compound offers a significant advantage in terms of stability. Future synthetic strategies may focus on expanding the scope of this one-pot lithiation-borylation sequence to a broader range of sensitive heterocyclic systems. Furthermore, the development of catalytic methods that directly install the triisopropoxy borate group onto the pyridine (B92270) ring would represent a significant advancement.

Table of Synthetic Approaches for Heteroaryl Boronic Esters

| Method | Description | Key Features |

| Lithiation-Borylation | Reaction of a lithiated heterocycle with a trialkyl borate. nih.gov | One-pot procedure, suitable for a range of heterocycles. |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of a heteroaryl halide with a diboron (B99234) reagent. orgsyn.org | Broad substrate scope, good functional group tolerance. |

| C-H Borylation | Iridium or rhodium-catalyzed direct borylation of a C-H bond. | Atom-economical, allows for late-stage functionalization. |

| Sandmeyer-type Borylation | Conversion of a heteroaryl amine to a boronic ester via a diazonium intermediate. orgsyn.org | Provides access to boronic esters from readily available amines. |

Emerging Applications and Unexplored Reactivity of this compound

While this compound is well-established as a competent nucleophile in Suzuki-Miyaura cross-coupling reactions, its full reactive potential remains largely untapped. nih.gov The broader field of organoboron chemistry is witnessing a surge in new applications, and by extension, these emerging areas present exciting future directions for this specific compound. nih.govrsc.orgtitech.ac.jp

One promising area is the use of organoboron compounds in materials science . The electronic properties of the pyridyl ring, combined with the processability that the triisopropyl borate moiety might confer, could make this compound or its derivatives interesting building blocks for organic light-emitting diodes (OLEDs) or other electronic materials. bohrium.comrsc.orgresearchgate.net The development of polymeric materials incorporating pyridylborate units is an area with significant potential. rsc.org

The field of photoredox catalysis offers another avenue for exploring new reactivity. Recent research has shown that some organoborate complexes can be activated by visible light to generate alkyl radicals, opening up new pathways for carbon-carbon bond formation. asiaresearchnews.com Investigating the photochemical properties of this compound could lead to the development of novel, light-mediated transformations.

Furthermore, the unique reactivity of organoborate "ate" complexes could be exploited in cascade reactions or in the synthesis of complex molecules with applications in medicinal chemistry . researchgate.net The stability of the borate complex compared to the corresponding boronic acid could be advantageous in multi-step sequences where sensitive functional groups are present. The exploration of its reactivity with other electrophiles beyond aryl halides, and its potential as a precursor to other functionalized pyridyl compounds, are areas ripe for investigation.

Q & A

Basic Research Questions

Q. What is the optimal procedure for synthesizing lithium triisopropyl 2-pyridylborate, and how can side reactions be minimized?

- Methodology : Use a three-necked flask under nitrogen atmosphere with THF as the solvent. Add 2-bromopyridine to triisopropyl borate, followed by slow addition of n-butyllithium at -78°C. Maintain strict exclusion of moisture/oxygen to prevent hydrolysis. Key intermediates (e.g., lithium 2-pyridyltriolborate) should be monitored via <sup>11</sup>B NMR for boron coordination .

- Critical Parameters : Reaction temperature (-78°C), slow reagent addition, and inert conditions reduce side products like boroxine formation.

Q. How should this compound be characterized to confirm structural integrity and purity?

- Analytical Tools :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR for pyridyl proton/carbon environments; <sup>11</sup>B NMR to confirm tetrahedral boron geometry (δ ~5–10 ppm for sp<sup>3</sup> boron) .

- X-ray Crystallography : Resolve crystal structure to verify coordination (e.g., triclinic or monoclinic systems observed in related borates) .

- Elemental Analysis : Confirm stoichiometry (C, H, N, B, Li).

Q. What are common side reactions during cross-coupling with this borate, and how are they mitigated?

- Side Reactions : Hydrolysis of the borate (yielding boronic acid), protodeboronation, or homocoupling.

- Mitigation : Use anhydrous solvents (e.g., THF, toluene), pre-dry substrates, and employ Pd catalysts with strong transmetallation activity (e.g., Pd(PPh3)4) .

Advanced Research Questions

Q. How can air sensitivity and instability of this compound be managed in long-term experiments?

- Strategies :

- Storage : Refrigerate under argon in flame-sealed ampoules .

- In Situ Generation : Prepare the borate immediately before use via lithiation of 2-bromopyridine with n-BuLi and triisopropyl borate .

- Alternative Reagents : Use air-stable MIDA boronates as slow-release precursors for cross-coupling .

Q. How do contradictory reports on catalytic efficiency with deactivated aryl chlorides arise, and how can they be resolved?

- Analysis : Discrepancies often stem from ligand choice (e.g., SPhos vs. XPhos), solvent polarity (DMF vs. dioxane), or base (Cs2CO3 vs. K3PO4).

- Optimization Protocol :

- Screen ligands (bulky phosphines enhance oxidative addition).

- Use high-boiling solvents (toluene, 110°C) to accelerate transmetallation.

- Monitor reaction progress via GC-MS or <sup>19</sup>F NMR for fluorinated substrates .

Q. What mechanistic insights explain the borate’s reactivity in Suzuki-Miyaura couplings with nitrogen-rich heterocycles?

- Mechanism :

- Oxidative Addition : Pd(0) inserts into the aryl halide bond.

- Transmetallation : Borate transfers the pyridyl group to Pd(II), facilitated by Li<sup>+</sup> coordination.

- Reductive Elimination : Biaryl formation occurs with retention of configuration.

Q. How can reaction yields be improved for sterically hindered substrates?

- Approach :

- Microwave Irradiation : Accelerate reactions (e.g., 150°C, 30 min).

- Additives : Use LiCl (stabilizes Pd intermediates) or phase-transfer catalysts (e.g., TBAB).

- Solvent Mixtures : Combine THF (for borate solubility) with DMF (for substrate activation) .

Data Contradiction and Optimization

Q. Why do some studies report low reproducibility in coupling yields with electron-deficient pyridines?

- Root Causes :

- Residual moisture degrading the borate.

- Competing coordination of pyridyl nitrogen to Pd, inhibiting catalysis.

- Resolution :

- Dry substrates via molecular sieves.

- Employ Pd catalysts with labile ligands (e.g., Pd(OAc)2 with PCy3) to prevent Pd-N binding .

Q. How should researchers address discrepancies in optimal Pd loading (0.5–5 mol%) across literature?

- Systematic Testing :

- Substrate Scope : Electron-deficient substrates require higher Pd loading.

- Ligand Ratios : A 1:2 Pd:ligand ratio often maximizes turnover.

- Case Study : For aryl chlorides, 2 mol% Pd with SPhos achieves >90% yield .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.